Ethyl 3,5-dibromoisonicotinate
Overview
Description
Ethyl 3,5-dibromoisonicotinate is an organic compound with the molecular formula C8H7Br2NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 3 and 5 on the pyridine ring are replaced by bromine atoms, and the carboxylic acid group is esterified with ethanol. This compound is primarily used in research and development due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3,5-dibromoisonicotinate can be synthesized through the esterification of 3,5-dibromoisonicotinic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,5-dibromoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: It can undergo oxidation to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine can yield an amine derivative, while reduction can produce a debrominated product .
Scientific Research Applications
Ethyl 3,5-dibromoisonicotinate is used extensively in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 3,5-dibromoisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and ester group play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .
Comparison with Similar Compounds
- Ethyl 3,5-dichloroisonicotinate
- Ethyl 3,5-difluoroisonicotinate
- Ethyl 3,5-diiodoisonicotinate
Comparison: Ethyl 3,5-dibromoisonicotinate is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
ethyl 3,5-dibromopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-2-13-8(12)7-5(9)3-11-4-6(7)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKKIQCPLDQVFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673267 | |
Record name | Ethyl 3,5-dibromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214375-76-4 | |
Record name | Ethyl 3,5-dibromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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